WEHI-9625

Apoptosis VDAC2 Potency

Researchers studying murine apoptosis pathways often face confounding effects when using pan-species inhibitors. WEHI-9625 is the definitive tool for dissecting VDAC2-BAK interactions in mouse models with absolute selectivity. • EC50 69 nM against mouse BAK-driven apoptosis; completely inactive on human BAK/BAX • Blocks apoptosis pre-MOMP, preserving long-term clonogenic potential • Supplied at ≥98% purity with full analytical documentation; global shipping from stock

Molecular Formula C34H27NO5S2
Molecular Weight 593.7 g/mol
Cat. No. B10824098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEHI-9625
Molecular FormulaC34H27NO5S2
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C4=C(C=C(C=C4)C5=CC=CC=C5C(=O)C6=CC=C(C=C6)OC)S(=O)(=O)C3
InChIInChI=1S/C34H27NO5S2/c1-21-7-9-22(10-8-21)19-35-34(37)30-17-25-20-42(38,39)31-18-24(13-16-29(31)33(25)41-30)27-5-3-4-6-28(27)32(36)23-11-14-26(40-2)15-12-23/h3-18H,19-20H2,1-2H3,(H,35,37)
InChIKeyDQVRUUKJUZNKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WEHI-9625: Procurement & Classification


7-[2-(4-Methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide, widely catalogued as WEHI-9625, is a first-in-class tricyclic sulfone small molecule [1]. It is classified as an inhibitor of apoptosis that selectively binds to voltage-dependent anion channel 2 (VDAC2) . The compound is characterized by a molecular formula of C34H27NO5S2, a molecular weight of 593.71 Da, and is typically supplied at ≥95% purity for research applications .

VDAC2-targeted apoptosis inhibitor First-in-class tricyclic sulfone probe
Murine BAK-driven pathway studies Strict murine selectivity reported
Pre-MOMP intervention research Upstream of mitochondrial damage

WEHI-9625 Irreplaceability


Substituting WEHI-9625 with other small molecules targeting VDAC2 or the intrinsic apoptosis pathway is not scientifically justified due to its unique mechanism of action and species specificity. While erastin also binds VDAC2, it triggers non-apoptotic cell death; conversely, WEHI-9625 uniquely stabilizes the VDAC2–BAK interaction to inhibit apoptosis upstream of mitochondrial damage [1]. Furthermore, unlike pan-apoptosis inhibitors such as caspase antagonists, WEHI-9625 acts at an earlier, more protective stage [2]. The compound also exhibits strict species selectivity, being completely inactive against human BAK and BAX, which distinguishes it from broader-spectrum inhibitors like WEHI-3773 or MSN-125 [3].

Target
WEHI-9625: stabilizes VDAC2–BAK interaction, inhibits apoptosis
Substitute
Erastin: also binds VDAC2 but triggers non-apoptotic cell death
Target
WEHI-9625: acts pre-MOMP, preserves clonogenic potential
Substitute
Caspase inhibitors: act post-MOMP, long-term viability may differ
Target
WEHI-9625: inactive against human BAK/BAX
Substitute
MSN-125 / WEHI-3773: broader species reactivity may confound model
Species selectivity and mechanism divergence may limit direct substitution. Review model context before replacing.

WEHI-9625 Differentiation Evidence


Superior Potency vs. VDAC2/BAK Modulators

WEHI-9625 inhibits apoptosis with an EC50 of 69 nM in murine BAK-driven assays, demonstrating superior potency compared to both the VDAC2-interacting molecule WEHI-3773 (EC50 <400 nM) and the Bax/Bak oligomerization inhibitor MSN-125 (IC50 = 4 µM) [1] [2] [3].

Apoptosis inhibition potency
Cross-study comparable
EC50 = 69 nM
Reported >5.8-fold more potent than WEHI-3773, >58-fold vs MSN-125 in murine BAK-driven assays
Supports lower-concentration assay design. Cross-study comparison review advised.
Apoptosis VDAC2 Potency

Murine-Selective BAK Inhibition

WEHI-9625 is completely inactive against human BAK and the closely related apoptosis effector BAX [1]. This contrasts with pan-BAK/BAX inhibitors like MSN-125, which inhibit both human and murine orthologs [2].

Species selectivity
Class-level inference
0% inhibition of human BAK and BAX
Absolute selectivity for murine BAK reported; contrasts with pan-inhibitors like MSN-125
Sources limited; confirm with target-species assay before use.
Apoptosis Species Selectivity VDAC2

Upstream Mechanism vs. Caspase Inhibitors

In contrast to caspase inhibitors, WEHI-9625 blocks apoptosis before mitochondrial damage, preserving cellular function and long-term clonogenic potential [1].

Mechanistic intervention point
Class-level inference
Pre-MOMP blockade
Preserves long-term clonogenic potential vs caspase inhibitors that act post-MOMP
Qualitative endpoint context; functional preservation may depend on cell model.
Apoptosis VDAC2 Mechanism of Action

Solubility and Stability Profile

WEHI-9625 exhibits a LogP of 6.53 and DMSO solubility of 100 mg/mL [1] . The lyophilized powder is stable for 36 months when stored desiccated, ensuring long-term procurement value [2].

Solubility and stability
Supporting evidence
LogP 6.53 · DMSO solubility 100 mg/mL · Lyophilized stability 36 months
Reported physicochemical profile supports standard DMSO stock preparation
Supplier data; verify solubility under assay conditions.
Physicochemical Properties Solubility Stability

WEHI-9625 Validated Applications


Murine-Specific Apoptosis Pathway Dissection

Due to its absolute selectivity for murine BAK and inactivity against human BAK/BAX, WEHI-9625 is the definitive tool for dissecting VDAC2–BAK interactions in mouse models [1]. This enables clean interpretation of mouse-specific apoptotic signaling without confounding human protein interactions.

Upstream Apoptosis Intervention Studies

Unlike caspase inhibitors that act downstream of mitochondrial damage, WEHI-9625 blocks apoptosis pre-MOMP, preserving long-term clonogenic potential [2]. This makes it uniquely suited for experiments requiring sustained cell viability after apoptotic challenge.

Comparative Pharmacology of VDAC2 Ligands

WEHI-9625 provides a stark functional contrast to erastin—another VDAC2 ligand that triggers non-apoptotic cell death [3]. Using both compounds in parallel allows researchers to dissect the divergent signaling outcomes of VDAC2 engagement.

Application
Selection Property
Validation Focus
Murine-specific apoptosis pathway dissection
Species selectivity review
VDAC2–BAK interaction in mouse models
Upstream apoptosis intervention studies
Pre-MOMP mechanism context
Clonogenic survival endpoint monitoring
Comparative VDAC2 ligand pharmacology
Divergent signaling context
Apoptotic vs non-apoptotic endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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